molecular formula C12H10FNO2 B8700476 Ethyl 7-fluoroquinoline-6-carboxylate

Ethyl 7-fluoroquinoline-6-carboxylate

Cat. No.: B8700476
M. Wt: 219.21 g/mol
InChI Key: VFAYOJXREITCQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 7-fluoroquinoline-6-carboxylate is a fluorinated quinoline derivative. Quinolines are nitrogen-containing heterocyclic compounds that have significant importance in medicinal chemistry due to their broad range of biological activities. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties, making it a valuable compound in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 7-fluoroquinoline-6-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the nucleophilic substitution of halogen atoms or diaza groups, followed by cyclization reactions . The reaction conditions often involve the use of catalysts, such as clay or other recyclable catalysts, and can be performed under microwave irradiation or solvent-free conditions to promote greener and more sustainable chemical processes .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclization reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 7-fluoroquinoline-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

Ethyl 7-fluoroquinoline-6-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated quinoline derivatives.

    Biology: Studied for its potential antibacterial, antiviral, and antineoplastic activities.

    Medicine: Investigated for its role in developing new therapeutic agents, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the production of liquid crystals and cyanine dyes

Mechanism of Action

The mechanism of action of ethyl 7-fluoroquinoline-6-carboxylate involves its interaction with specific molecular targets. For instance, in antibacterial applications, it inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This inhibition leads to the stabilization of DNA strand breaks, ultimately blocking the replication fork and causing bacterial cell death . The compound’s unique structure allows it to effectively penetrate bacterial cells and exert its effects .

Comparison with Similar Compounds

  • 7-fluoro-4-(diethyl-amino-1-methylbutylamino)quinoline
  • Mefloquine
  • Ciprofloxacin
  • Moxifloxacin

Comparison: Ethyl 7-fluoroquinoline-6-carboxylate is unique due to its specific substitution pattern, which enhances its biological activity and provides distinct properties compared to other fluoroquinolines. For example, while ciprofloxacin and moxifloxacin are well-known fluoroquinolones with broad-spectrum antibacterial activity, this compound offers unique advantages in terms of its synthetic accessibility and potential for further functionalization .

Properties

Molecular Formula

C12H10FNO2

Molecular Weight

219.21 g/mol

IUPAC Name

ethyl 7-fluoroquinoline-6-carboxylate

InChI

InChI=1S/C12H10FNO2/c1-2-16-12(15)9-6-8-4-3-5-14-11(8)7-10(9)13/h3-7H,2H2,1H3

InChI Key

VFAYOJXREITCQO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C2C(=C1)C=CC=N2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 4-amino-2-fluoro-benzoic acid (1 g, 6.38 mmol) in sulfuric acid 75% (15 mL) were added glycerol anhydrous (2.108 mL, 28.72 mmol) and sodium 3-nitrosulfonate (2.93 g, 12.8 mmol). The mixture was stirred at 100° C. for 4 h. It was then cooled down to 60° C. and EtOH was added. The mixture was then stirred at 60° C. for 45 h. The solution was poured into ice-water mixture and then basified with saturated aqueous ammonium hydroxide. It was extracted twice with EtOAc. The organic phases were joined and washed with brine, dried over Na2SO4 and concentrated. The residue was purified by MPLC eluting with a DCM/MeOH gradient to afford a yellow oil as a mixture (1:1) of 5-fluoro-quinoline-6-carboxylic acid ethyl ester and 7-fluoro-quinoline-6-carboxylic acid ethyl ester (tR 1.3 min and tR 1.1 min (conditions 6), MH+=220).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
2.108 mL
Type
reactant
Reaction Step Two
[Compound]
Name
sodium 3-nitrosulfonate
Quantity
2.93 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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